molecular formula C22H20ClFN6O2 B8487430 2-(3-{[7-(3-chloropropoxy)quinazolin-4-yl]amino}-1H-pyrazol-5-yl)-N-(3-fluorophenyl)acetamide

2-(3-{[7-(3-chloropropoxy)quinazolin-4-yl]amino}-1H-pyrazol-5-yl)-N-(3-fluorophenyl)acetamide

Cat. No. B8487430
M. Wt: 454.9 g/mol
InChI Key: VINVAIFNOYRNLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07625910B2

Procedure details

4-Dimethylaminopyridine (DMAP), N-methylmorpholine and 3-fluoroaniline (in a large excess) were added to a suspension of (3-{[7-(3-chloropropoxy)quinazolin-4-yl]amino}-1H-pyrazol-5-yl)acetic acid.hydrochloride in N,N-dimethylacetamide (DMA) and the resulting slurry was stirred at or below room temperature. A solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI.HCl) previously dissolved in water was then added in a controlled manner over a period of 8 hour so as to maintain the reaction at ambient temperature. The mixture was seeded with a small amount of product and left to stir for several hours. Anti-solvent acetonitrile followed by water were also added to precipitate more product. The material was isolated by filtration and the cake washed with a mixture of N,N-dimethylacetamide:water:acetonitrile, warm acetonitrile and then dried (in vacuo or under a stream of nitrogen) to yield 2-(3-{[7-(3-chloropropoxy)quinazolin-4-yl]amino}-1H-pyrazol-5-yl)-N-(3-fluorophenyl)acetamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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Type
solvent
Reaction Step One
Quantity
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Reaction Step Two
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reactant
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Type
catalyst
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Reaction Step Two
Name
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Reaction Step Four

Identifiers

REACTION_CXSMILES
CN1CCOCC1.[F:8][C:9]1[CH:10]=[C:11]([CH:13]=[CH:14][CH:15]=1)[NH2:12].Cl.[Cl:17][CH2:18][CH2:19][CH2:20][O:21][C:22]1[CH:31]=[C:30]2[C:25]([C:26]([NH:32][C:33]3[CH:37]=[C:36]([CH2:38][C:39](O)=[O:40])[NH:35][N:34]=3)=[N:27][CH:28]=[N:29]2)=[CH:24][CH:23]=1.Cl.C(N=C=NCCCN(C)C)C>CN(C)C1C=CN=CC=1.CN(C)C(=O)C.O.C(#N)C>[Cl:17][CH2:18][CH2:19][CH2:20][O:21][C:22]1[CH:31]=[C:30]2[C:25]([C:26]([NH:32][C:33]3[CH:37]=[C:36]([CH2:38][C:39]([NH:12][C:11]4[CH:13]=[CH:14][CH:15]=[C:9]([F:8])[CH:10]=4)=[O:40])[NH:35][N:34]=3)=[N:27][CH:28]=[N:29]2)=[CH:24][CH:23]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
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Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
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Type
solvent
Smiles
O
Step Two
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Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCOCC1
Name
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Type
reactant
Smiles
FC=1C=C(N)C=CC1
Name
Quantity
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Type
reactant
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Cl.ClCCCOC1=CC=C2C(=NC=NC2=C1)NC1=NNC(=C1)CC(=O)O
Name
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Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
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Type
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Type
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Step Four
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Conditions

Stirring
Type
CUSTOM
Details
the resulting slurry was stirred at or below room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added in a controlled manner over a period of 8 hour so as
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
CUSTOM
Type
CUSTOM
Details
the reaction at ambient temperature
WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
to stir for several hours
ADDITION
Type
ADDITION
Details
were also added
CUSTOM
Type
CUSTOM
Details
to precipitate more product
CUSTOM
Type
CUSTOM
Details
The material was isolated by filtration
WASH
Type
WASH
Details
the cake washed with a mixture of N,N-dimethylacetamide
TEMPERATURE
Type
TEMPERATURE
Details
water:acetonitrile, warm acetonitrile
CUSTOM
Type
CUSTOM
Details
dried (in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClCCCOC1=CC=C2C(=NC=NC2=C1)NC1=NNC(=C1)CC(=O)NC1=CC(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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